4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely belongs to the class of compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
While specific synthesis details for this compound are not available, it’s worth noting that pyrazoles, which are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure, have been used as a scaffold for the synthesis and development of many new promising drugs .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide as a potent and selective LRRK2 inhibitor. This compound shows promise for PD treatment by modulating LRRK2 activity .
- Application : Compound derivatives of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide have exhibited potent anti-TB activity, surpassing the standard drug pyrazinamide (PZA). Notably, some derivatives showed four times higher activity (MIC ≤ 2 μg/L) than PZA .
- Application : Researchers have optimized the compound’s kinome selectivity using surrogate crystallography. This effort led to the discovery of PF-06447475 , a highly potent, brain-penetrant, and selective LRRK2 inhibitor .
Parkinson’s Disease (PD) Research
Anti-Tubercular Agents
Kinome Selectivity Optimization
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit aurora a and b , and LRRK2 kinase , which are involved in cell division and Parkinson’s disease respectively .
Mode of Action
Similar compounds have shown to inhibit the activity of aurora a and b , and LRRK2 kinase . This suggests that the compound might interact with these targets and inhibit their activity, leading to changes in cellular processes.
Biochemical Pathways
Aurora kinases and lrrk2 kinase are involved in cell division and dopamine signaling pathways respectively . Therefore, the compound might affect these pathways and their downstream effects.
Pharmacokinetics
The ic50 values of similar compounds against various cell lines have been reported , suggesting that these compounds can penetrate cells and exert their effects.
Result of Action
Similar compounds have shown antiproliferative activities against various cell lines , suggesting that this compound might also have similar effects.
Eigenschaften
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-23-21(24-12-13-26-23)27-14-16-29-17-15-27/h1-9,12-13H,10-11,14-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUZGQFKBARNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(2-phenylethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.